
3-Bromo-2,4,5-trifluorobenzoyl fluoride, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2,4,5-trifluorobenzoyl fluoride (3-Br-TFF) is a versatile fluorinating reagent that is widely used in organic synthesis. It is a colorless, volatile liquid with a melting point of -45°C and a boiling point of 62°C. It is soluble in many organic solvents and is stable in the presence of moisture and light. 3-Br-TFF has been used in a variety of synthetic applications, including the synthesis of fluorinated compounds, the preparation of organofluorides, and the fluorination of heterocycles.
Wirkmechanismus
3-Bromo-2,4,5-trifluorobenzoyl fluoride, 97% is an electrophilic fluorinating reagent, meaning that it is capable of transferring a fluorine atom to an electron-rich species. The reaction is believed to proceed through a radical mechanism, in which the bromine atom is converted to a radical species, which then abstracts a hydrogen atom from the substrate to form a radical intermediate. The radical intermediate then reacts with the fluorine atom from the 3-Bromo-2,4,5-trifluorobenzoyl fluoride, 97% to form the desired product.
Biochemical and Physiological Effects
3-Bromo-2,4,5-trifluorobenzoyl fluoride, 97% has been used in the synthesis of a variety of fluorinated compounds, including fluorinated peptides and drugs. It is believed that these compounds can have a variety of biochemical and physiological effects, depending on the specific compound and its structure. For example, fluorinated peptides have been shown to have anti-inflammatory, anti-allergic, and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
3-Bromo-2,4,5-trifluorobenzoyl fluoride, 97% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is stable in the presence of moisture and light. Additionally, it is soluble in many organic solvents and is easy to handle and store. However, it is also a highly reactive reagent and can be hazardous if not handled properly. It should be stored in a cool, dry place and handled with care.
Zukünftige Richtungen
The use of 3-Bromo-2,4,5-trifluorobenzoyl fluoride, 97% in scientific research is expected to continue to grow in the future. It is likely to be used in the synthesis of new fluorinated compounds, as well as in the modification of existing compounds. Additionally, it may be used to synthesize new fluorinated drugs and to develop new methods for the synthesis of fluorinated materials. Furthermore, it may be used to synthesize new fluorinated polymers and to modify the surface of carbon nanotubes. Finally, 3-Bromo-2,4,5-trifluorobenzoyl fluoride, 97% may be used in the development of new methods for the fluorination of heterocycles.
Synthesemethoden
3-Bromo-2,4,5-trifluorobenzoyl fluoride, 97% is synthesized by the reaction of 2,4,5-trifluorobenzoic acid with bromine in the presence of a base such as potassium carbonate. The reaction is conducted in an inert atmosphere such as nitrogen or argon, and the desired product is isolated by distillation.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2,4,5-trifluorobenzoyl fluoride, 97% has been used in a variety of scientific research applications, including the synthesis of fluorinated compounds, the preparation of organofluorides, and the fluorination of heterocycles. It has also been used to synthesize fluorinated polymers and to modify the surface of carbon nanotubes. Additionally, 3-Bromo-2,4,5-trifluorobenzoyl fluoride, 97% has been used in the synthesis of fluorinated peptides and in the synthesis of fluorinated drugs.
Eigenschaften
IUPAC Name |
3-bromo-2,4,5-trifluorobenzoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBrF4O/c8-4-5(10)2(7(12)13)1-3(9)6(4)11/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECHFGFIVREACN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Br)F)C(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBrF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,4,5-trifluorobenzoyl fluoride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

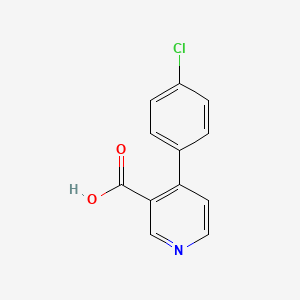

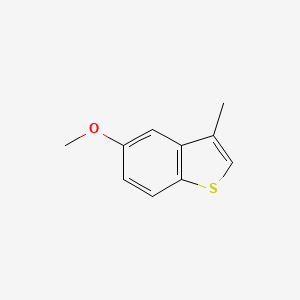

![3-(1H-Benzo[d][1,2,3]triazol-1-yl)propan-1-ol](/img/structure/B6296840.png)
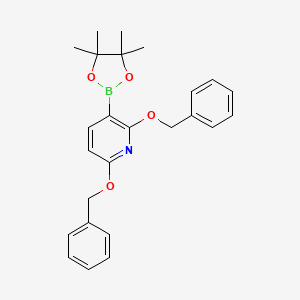
![5-(Benzo[3,4-d]1,3-dioxolen-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6296864.png)
![(2E)-3-[(2R)-1-Methylpyrrolidin-2-yl]prop-2-enoic acid hydrochloride](/img/structure/B6296879.png)
![2-[(Dichlorofluoromethyl)thio]-malonic acid 1,3-diethyl ester, 90%](/img/structure/B6296889.png)
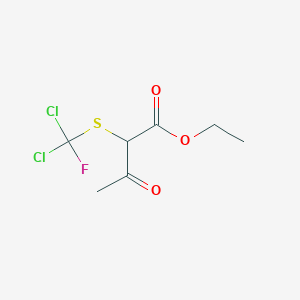
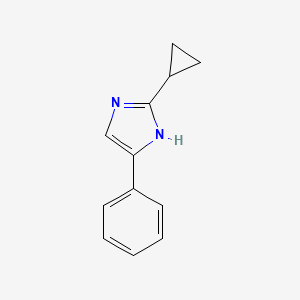

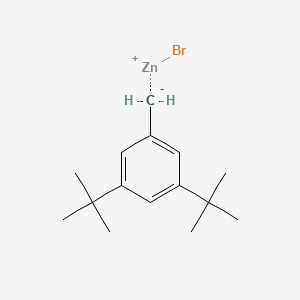
![(2R)-1-[(t-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B6296933.png)